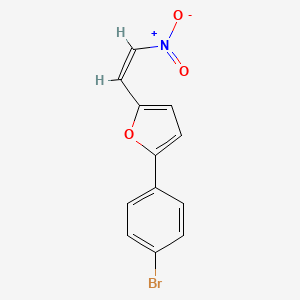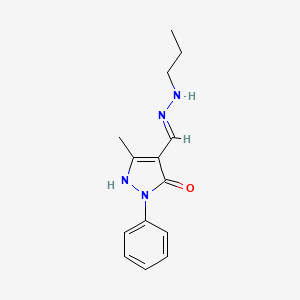![molecular formula C19H20N6O2S B6126032 N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
TAK-659 works by inhibiting several signaling pathways that are involved in the growth and proliferation of cancer cells and the immune response. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 also inhibits the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), a key enzyme in the TLR signaling pathway, which is involved in the immune response. By inhibiting these pathways, TAK-659 can prevent the growth and proliferation of cancer cells and modulate the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to have immunomodulatory effects in animal models of autoimmune diseases. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a potential candidate for oral administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 for lab experiments is its high potency and selectivity, which makes it a useful tool for studying the BCR and TLR signaling pathways. Another advantage is its favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, one limitation of TAK-659 is its potential off-target effects, which could lead to unwanted side effects and complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of TAK-659. One direction is to further explore its potential as a therapeutic agent for cancer and autoimmune diseases, including clinical trials in humans. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways and its effects on downstream targets. Additionally, there is potential for the development of new analogs of TAK-659 with improved potency, selectivity, and pharmacokinetic properties.
Métodos De Síntesis
The synthesis method for TAK-659 involves several steps. First, 3-(1H-tetrazol-1-yl)aniline is reacted with 3-thienylacetic acid to form the intermediate, 3-(1H-tetrazol-1-yl)phenyl)-3-thienylacetic acid. This intermediate is then reacted with piperidine-3-carboxylic acid to form TAK-659. The final product is obtained through several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to have inhibitory effects on several signaling pathways that are involved in the growth and proliferation of cancer cells, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the NF-κB signaling pathway. TAK-659 has also been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1-(2-thiophen-3-ylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-18(9-14-6-8-28-12-14)24-7-2-3-15(11-24)19(27)21-16-4-1-5-17(10-16)25-13-20-22-23-25/h1,4-6,8,10,12-13,15H,2-3,7,9,11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKFEOABMRHAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)
![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)